(2-(Difluoromethoxy)pyridin-3-yl)methanol
Description
Structure
2D Structure
Properties
IUPAC Name |
[2-(difluoromethoxy)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2/c8-7(9)12-6-5(4-11)2-1-3-10-6/h1-3,7,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFXXMZUESFCCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Difluoromethylation of Phenols and Pyridinols
A widely utilized strategy for introducing the difluoromethoxy group involves difluoromethylation of phenolic or pyridinolic hydroxyl groups. This approach uses difluorocarbene intermediates generated in situ from specialized reagents.
Reagents and Conditions : Bench-stable sulfonium salts have been developed as efficient difluoromethylating agents. For example, S-(difluoromethyl)sulfonium salts react with phenols or thiophenols under mild conditions (room temperature) in the presence of bases such as LiOH or NaH, typically in fluorobenzene solvent. This method affords O-difluoromethylation via a difluorocarbene intermediate, as confirmed by mechanistic studies involving deuterated reagents and cyclopropanation trapping experiments.
Yields and Scope : The protocol tolerates various functional groups and heterocycles, including pyridine derivatives, providing moderate to good yields (40–75%) of difluoromethoxy-substituted products. Chemoselectivity favors phenolic hydroxyl groups over aliphatic alcohols and alkenes.
Synthesis of (2-(Difluoromethoxy)pyridin-3-yl)methanol
The synthesis can be divided into two main steps:
Preparation of 2-(Difluoromethoxy)pyridine Derivatives
Starting from 3-hydroxymethylpyridine derivatives, the hydroxyl group at the 2-position is converted to the difluoromethoxy group using difluoromethylation reagents as described above.
Alternatively, chloromethylation at the 2-position followed by nucleophilic substitution with difluoromethoxide sources can be employed, though this is less commonly reported.
Introduction of the Hydroxymethyl Group at the 3-Position
The 3-position functionalization is typically achieved by reduction of corresponding aldehydes or halomethyl intermediates.
For example, 2-(difluoromethoxy)pyridine-3-carbaldehyde can be reduced using sodium borohydride or other mild reducing agents to yield this compound.
Representative Preparation Procedure (Adapted from Patent WO2009116072A2 and Related Literature)
| Step | Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Preparation of 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine | Chloromethylation using formaldehyde and HCl | ~68 | Crude product purified by ethyl acetate recrystallization |
| 2 | Difluoromethylation of phenolic hydroxyl group | Reaction with S-(difluoromethyl)sulfonium salt, base (LiOH or NaH), fluorobenzene solvent, room temperature | 50–75 | Formation of difluoromethoxy substituent via difluorocarbene intermediate |
| 3 | Reduction of aldehyde to hydroxymethyl | NaBH4 in methanol or similar reducing agent | 80–90 | Mild conditions to preserve difluoromethoxy group |
| 4 | Purification | Extraction with methylene dichloride, drying over sodium sulfate, recrystallization from ethyl acetate or t-butyl methyl ether | 85–95 | Off-white crystalline solid obtained |
This sequence is supported by the patent example where purification steps involve drying over sodium sulfate, vacuum drying, and recrystallization to achieve high purity.
Purification and Characterization
The crude product is typically purified by recrystallization from solvents such as ethyl acetate or t-butyl methyl ether.
Drying under vacuum at 40–60 °C ensures removal of residual solvents.
Characterization includes HPLC purity (>99%), NMR spectroscopy confirming the presence of difluoromethoxy and hydroxymethyl groups, and melting point determination.
Summary Table of Key Preparation Parameters
| Parameter | Typical Value/Condition | Comments |
|---|---|---|
| Difluoromethylation reagent | S-(difluoromethyl)sulfonium salt | Bench-stable, efficient difluorocarbene source |
| Base | LiOH or NaH | Facilitates phenolate formation for O-difluoromethylation |
| Solvent | Fluorobenzene or acetonitrile | Non-protic, suitable for carbene generation |
| Temperature | Room temperature to 10 °C | Mild conditions to prevent side reactions |
| Reduction agent | Sodium borohydride (NaBH4) | Selective reduction of aldehyde to alcohol |
| Purification solvents | Ethyl acetate, t-butyl methyl ether | Crystallization and washing |
| Yield range | 50–90% overall | Dependent on step and scale |
Research Findings and Mechanistic Insights
The difluoromethylation proceeds via generation of difluorocarbene from sulfonium salts, reacting selectively with phenolic oxygen atoms to form the difluoromethoxy group.
Control experiments using deuterated reagents and trapping agents confirm the carbene intermediate.
The method shows excellent chemoselectivity and functional group tolerance, making it suitable for complex pyridine derivatives.
The overall synthetic route allows for scalable preparation with good yields and high purity, suitable for further pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
(2-(Difluoromethoxy)pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of (2-(Difluoromethoxy)pyridin-3-yl)aldehyde or (2-(Difluoromethoxy)pyridin-3-yl)carboxylic acid.
Reduction: Formation of (2-(Difluoromethoxy)pyridin-3-yl)amine or (2-(Difluoromethoxy)pyridin-3-yl)alcohol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(2-(Difluoromethoxy)pyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (2-(Difluoromethoxy)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Key Observations :
- For example, [4,6-dichloro-2-(difluoromethyl)pyridin-3-yl]methanol has a higher molecular weight (228.02 g/mol) and hydrophobicity compared to the target compound .
- Synthetic Utility: The hydroxymethyl group in these compounds serves as a handle for further derivatization, such as oxidation to carboxylic acids or coupling with pharmacophores. For instance, this compound was used in Suzuki couplings to synthesize piperazine derivatives, highlighting its role in medicinal chemistry .
Research Findings and Trends
Recent studies emphasize the role of fluorinated pyridines in drug discovery:
- Schrödinger Computational Modeling: Derivatives like this compound were optimized using docking studies to enhance binding affinity for DAO, achieving IC₅₀ values in the nanomolar range .
- High-Throughput Screening: Libraries of pyridine methanol analogs have been screened for kinase inhibition, with chloro- and fluoro-substituted variants showing selective activity against EGFR and VEGFR2 .
Biological Activity
(2-(Difluoromethoxy)pyridin-3-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a difluoromethoxy group and a hydroxymethyl group. Its chemical structure can be represented as follows:
The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. While specific pathways remain under investigation, preliminary studies suggest it may act as an inhibitor in certain biochemical pathways, potentially influencing processes such as cell proliferation and apoptosis.
Anticancer Properties
The compound's ability to modulate cell signaling pathways could position it as a candidate for cancer therapy. In vitro studies on related pyridine derivatives have demonstrated antiproliferative effects on various cancer cell lines, including breast and lung cancer cells.
Data Table: Biological Activity Overview
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced cell viability | |
| Enzyme Inhibition | Potential target engagement |
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial activity of difluoromethoxy derivatives against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations as low as 50 µg/mL, suggesting promising therapeutic potential.
- Anticancer Research : In a recent investigation, a related compound was tested against the HeLa cervical cancer cell line. The study reported an IC50 value of 120 µM, indicating moderate antiproliferative activity. Further mechanistic studies are needed to elucidate the specific pathways involved.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to synthesize (2-(Difluoromethoxy)pyridin-3-yl)methanol?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine ring. A fluorinating agent (e.g., KF in DMSO) introduces the difluoromethoxy group at the 2-position, followed by hydroxymethylation at the 3-position. Multi-step protocols require precise control of reaction conditions (e.g., temperature, solvent polarity) to avoid side products like over-fluorinated derivatives. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : and NMR confirm the difluoromethoxy group (δ ~70–80 ppm for ) and hydroxymethyl protons (δ ~4.5–5.0 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (175.14 g/mol) and isotopic patterns.
- IR Spectroscopy : O-H stretching (~3200–3600 cm) and C-F vibrations (~1100–1250 cm) provide functional group confirmation .
Q. What are the key structural parameters determined by X-ray crystallography?
- Methodological Answer : Single-crystal X-ray diffraction reveals bond lengths (e.g., C-O ~1.43 Å, C-F ~1.35–1.40 Å) and angles (e.g., O-C-F ~105–110°). The pyridine ring adopts a planar conformation, while the hydroxymethyl group exhibits rotational flexibility. SHELX software is commonly used for refinement, requiring high-resolution data (R-factor < 0.05) .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress by-product formation during synthesis?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance fluorination efficiency.
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu systems) improve regioselectivity.
- Kinetic Monitoring : In situ FTIR or HPLC tracks intermediate formation, enabling real-time adjustment of reaction time and temperature. For example, maintaining temperatures below 80°C reduces decomposition of the hydroxymethyl group .
Q. What computational approaches predict the compound’s reactivity in biological systems?
- Methodological Answer :
- DFT Calculations : Assess energy barriers for hydrogen bonding (e.g., hydroxymethyl interactions with enzymes) and electron density maps for electrophilic sites.
- Molecular Dynamics (MD) : Simulate binding modes with targets (e.g., kinases) to identify key residues (e.g., Ser/Thr hydroxyls) for mutagenesis studies.
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP ~1.2–1.5), guiding derivative design .
Q. How to resolve discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Purity Verification : Confirm compound integrity via orthogonal methods (e.g., HPLC + HRMS) to rule out degradation products.
- Assay Standardization : Use isogenic cell lines and consistent assay conditions (e.g., ATP concentration in kinase assays).
- Meta-Analysis : Compare IC values from multiple sources (e.g., PubChem BioAssay) to identify outliers linked to methodological variability .
Q. What strategies enhance bioactivity through structural modifications?
- Methodological Answer :
- Functional Group Replacement : Substitute the hydroxymethyl group with a carbamate (e.g., tert-butyl carbamate derivative, Catalog Number: 190223) to improve membrane permeability.
- Ring Functionalization : Introduce electron-withdrawing groups (e.g., trifluoromethyl at position 6) to modulate electronic effects on binding affinity.
- SAR Studies : Compare derivatives (e.g., Catalog Number: 190232 with a boronate ester) to map structure-activity relationships for target selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
